

Synthesis of 2-Formamido-5-chlorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Benzoyl-4-chlorophenyl)formamide

Cat. No.: B057594

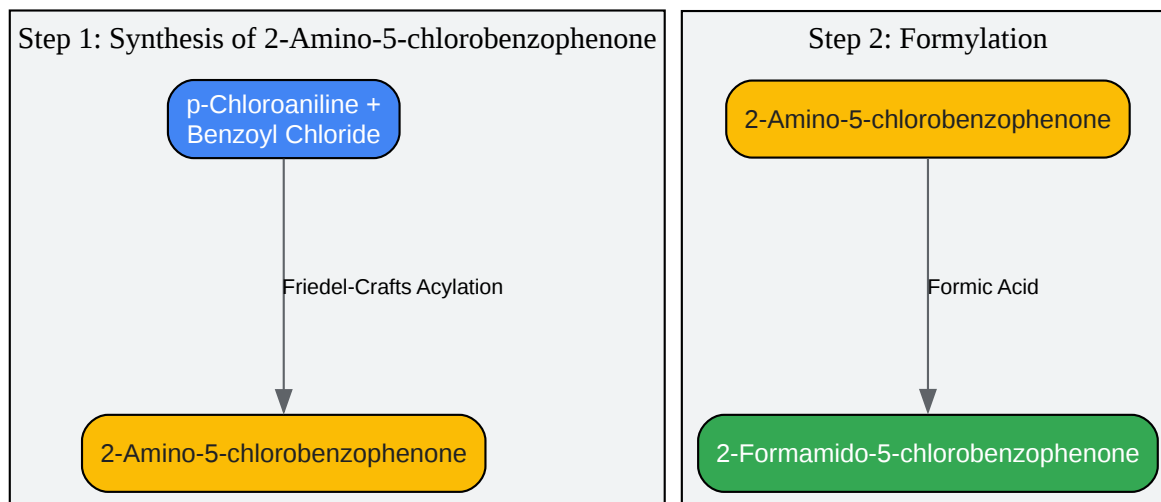
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This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-formamido-5-chlorobenzophenone, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of 2-formamido-5-chlorobenzophenone is typically a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-chlorobenzophenone. Subsequently, this intermediate undergoes formylation to yield the final product.

The overall synthesis pathway can be visualized as follows:



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Caption: Overall synthesis pathway for 2-formamido-5-chlorobenzophenone.

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

Several methods have been reported for the synthesis of 2-amino-5-chlorobenzophenone. Key approaches include the Friedel-Crafts acylation and the reduction of a benzisoxazole intermediate.

Method A: Friedel-Crafts Acylation

This classic method involves the reaction of p-chloroaniline with benzoyl chloride.^[1]

Experimental Protocol:

A detailed protocol for a similar Friedel-Crafts-type reaction is described as follows: To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) are added under ice cooling. The resulting mixture is refluxed for 6 hours. After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 ml) and heated at 70-80°C for 20

minutes. The product is extracted with methylene chloride. The organic layer is evaporated, and the residue is refluxed with 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) for 1 hour to hydrolyze any remaining benzonitrile. After another extraction with methylene chloride and evaporation, the crude product is purified by column chromatography on alumina using benzene as the eluent.[1]

Method B: From 5-Chloro-3-phenyl-2,1-benzisoxazole

This method involves the initial formation of 5-chloro-3-phenyl-2,1-benzisoxazole from p-chloronitrobenzene and phenylacetonitrile, followed by its reduction.[2]

Experimental Protocol:

Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole: A mixture of ethanol (95%), sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile is stirred and then subjected to ultrasonic oscillation. The resulting product is then heated using a microwave, and water is added. The solid is filtered, washed with methanol, and dried to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.[3]

Reduction to 2-Amino-5-chlorobenzophenone: 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole is added to a three-necked flask containing 50 mL of ethanol and 4.8 g of iron powder. The mixture is refluxed for 0.5 hours. Subsequently, 1 mL of 6 mol/L sulfuric acid solution is slowly added dropwise, and the reaction is continued at reflux for 1 hour. After completion, the pH is adjusted to 8 with a NaOH solution, and the mixture is cooled to 50°C. Activated carbon (0.2 g) is added, and the mixture is refluxed for another 30 minutes. The hot solution is filtered, and the filtrate is cooled to crystallize the product. The crystals are washed with ethanol and dried.[2]

Quantitative Data for 2-Amino-5-chlorobenzophenone Synthesis

Method	Starting Materials	Yield	Melting Point (°C)	Reference
Friedel-Crafts Acylation	p-Chloroaniline, Benzonitrile, Aluminum Chloride	Not specified, 486 mg product from 640 mg p-chloroaniline	99	[1]
Reduction of Benzisoxazole	5-Chloro-3-phenyl-2,1-benzisoxazole, Iron powder	95.1%	96.3-98.2	[2]

Step 2: Formylation of 2-Amino-5-chlorobenzophenone

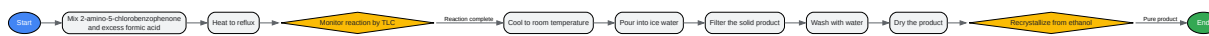
The final step is the formylation of the amino group of 2-amino-5-chlorobenzophenone to yield 2-formamido-5-chlorobenzophenone, also known as **N-(2-benzoyl-4-chlorophenyl)formamide**.

Experimental Protocol:

While specific literature with a detailed experimental protocol for this exact transformation is not readily available in the searched documents, a general procedure for the formylation of an aromatic amine using formic acid is as follows. This procedure is based on established chemical principles for N-formylation.

A mixture of 2-amino-5-chlorobenzophenone and an excess of 85-90% formic acid is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow for the Proposed Formylation Step:



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Caption: Proposed experimental workflow for the formylation step.

Conclusion

The synthesis of 2-formamido-5-chlorobenzophenone is a straightforward process involving the initial preparation of 2-amino-5-chlorobenzophenone, for which multiple efficient methods exist, followed by a standard formylation reaction. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this valuable chemical intermediate. Further optimization of the formylation step may be necessary to achieve high yields and purity.

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